(1R)-1-(4-Fluorophenyl)propylamine hydrochloride
CAS No.: 1169576-95-7
Cat. No.: VC0152095
Molecular Formula: C9H13ClFN
Molecular Weight: 189.658
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1169576-95-7 |
|---|---|
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.658 |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N |
| SMILES | CCC(C1=CC=C(C=C1)F)N.Cl |
Introduction
Structural Characterization and Chemical Properties
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is defined by its chiral structure with a fluorine atom positioned on the phenyl ring. This fluorine substitution significantly enhances both its chemical properties and biological activity, making it valuable for pharmaceutical applications.
Physical and Chemical Identifiers
The compound possesses specific identifiers that distinguish it in chemical databases and research literature. Table 1 summarizes these key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1169576-95-7 |
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.658 g/mol |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride |
| Physical Appearance | White powder |
| PubChem Compound ID | 45072352 |
Table 1: Physical and chemical identifiers of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
Structural Representation and Notation
The compound's structural representation can be expressed through various chemical notations that facilitate its identification in chemical databases and literature:
| Notation Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
| Standard InChIKey | SNOAOHJQSMWUAH-SBSPUUFOSA-N |
| SMILES | CCC(C1=CC=C(C=C1)F)N.Cl |
Table 2: Structural notation systems for (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
Structural Features and Chirality
The compound belongs to the phenylpropylamine class and is characterized by several key structural features:
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A 4-fluorophenyl group attached to a propylamine structure
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A chiral center at the carbon connecting the phenyl group to the propylamine chain
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The (1R) designation indicates specific stereochemistry, which is crucial for its biological activity
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The presence of the hydrochloride salt form, which enhances its solubility and stability for research purposes
This chirality is particularly significant as it determines how the molecule interacts with biological targets, potentially affecting its pharmacological properties and therapeutic potential.
Synthesis Methodologies
The synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride involves careful control of reaction conditions to ensure stereoselectivity and purity.
General Synthetic Routes
The primary synthesis pathway typically involves the reduction of (4-Fluorophenyl)acetone followed by conversion to the hydrochloride salt form. The process requires precise control of reaction conditions to maintain the desired stereochemistry.
Laboratory Preparation Techniques
Laboratory preparation of this compound often follows a two-step synthesis process:
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Initial preparation of the free base through stereoselective methods
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Subsequent conversion to the hydrochloride salt form to enhance stability and solubility
These synthesis methods must be conducted under controlled laboratory conditions to ensure stereochemical purity, which is crucial for research applications where specific biological activity is required.
Chemical Reactivity
As a chiral amine compound, (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can participate in numerous chemical reactions, making it valuable for synthetic chemistry applications.
Reaction Capabilities
The compound can undergo several reaction types:
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Can be oxidized to form corresponding ketones or aldehydes | Ketone derivatives |
| Nucleophilic Substitution | The amine group can act as a nucleophile in substitution reactions | N-substituted derivatives |
| Salt Formation | Forms stable salts with various acids | Different amine salt forms |
| Acylation | Can undergo acylation at the amine group | Amide derivatives |
| Coupling Reactions | Can participate in various coupling reactions | Complex molecular structures |
Table 3: Chemical reaction capabilities of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
Functional Group Interactions
The reactivity of this compound is largely determined by its functional groups:
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The primary amine group can participate in numerous reactions including nucleophilic substitutions, acylations, and salt formations
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The fluorine substituent on the phenyl ring affects the electronic properties of the compound, potentially enhancing certain reactions
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The stereocenter influences reaction selectivity, particularly in asymmetric transformations
These chemical characteristics make it a versatile building block in pharmaceutical synthesis and organic chemistry research.
Biological Activity and Mechanism of Action
The biological activity of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride is closely related to its structural features and chemical properties.
Pharmacological Classification
This compound is recognized for its potential interactions with neurotransmitter systems. Research suggests it may function as a monoamine transporter inhibitor, potentially influencing neurotransmitter levels including dopamine and norepinephrine.
Research Applications
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride has several important applications in scientific research and pharmaceutical development.
Pharmaceutical Research
The compound serves as:
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A valuable intermediate in the synthesis of pharmaceutical compounds
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A potential pharmacological tool for studying neurotransmitter systems
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A chiral building block for developing more complex drug candidates
Drug Development Applications
In pharmaceutical development, this compound may contribute to:
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Studies of structure-activity relationships in drug design
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Development of compounds targeting neurological disorders
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Research into selective neurotransmitter modulators
Current Research Utilization
Current research with this compound includes:
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Investigations into its potential as a pharmaceutical intermediate
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Studies of its interactions with biological targets
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Explorations of its utility in asymmetric synthesis
It should be noted that detailed research findings on specific applications remain somewhat limited in the publicly available literature, suggesting this may be an area of ongoing investigation or proprietary research.
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